![molecular formula C44H46N8O6S4 B14916494 (2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)
(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzo[d]thiazolyl and azetidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of benzo[d]thiazolyl and azetidine derivatives, followed by their coupling with thiophene and pyrrolidine carboxamide units. The final step involves the linkage of these units through a butane-1,4-diylbis(oxy) bridge under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
(2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with biological macromolecules, such as proteins and nucleic acids, can be studied. This can lead to insights into its biological activity and potential therapeutic applications.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- Dibenzyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
- (2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,2’S,4R,4’R)-4,4’-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide) stands out due to its complex structure and the presence of multiple functional groups
特性
分子式 |
C44H46N8O6S4 |
|---|---|
分子量 |
911.2 g/mol |
IUPAC名 |
(2S,4R)-N-[5-[3-(1,3-benzothiazol-2-yl)azetidine-1-carbonyl]thiophen-2-yl]-4-[4-[(3R,5S)-5-[[5-[3-(1,3-benzothiazol-2-yl)azetidine-1-carbonyl]thiophen-2-yl]carbamoyl]pyrrolidin-3-yl]oxybutoxy]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H46N8O6S4/c53-39(49-37-13-11-35(59-37)43(55)51-21-25(22-51)41-47-29-7-1-3-9-33(29)61-41)31-17-27(19-45-31)57-15-5-6-16-58-28-18-32(46-20-28)40(54)50-38-14-12-36(60-38)44(56)52-23-26(24-52)42-48-30-8-2-4-10-34(30)62-42/h1-4,7-14,25-28,31-32,45-46H,5-6,15-24H2,(H,49,53)(H,50,54)/t27-,28-,31+,32+/m1/s1 |
InChIキー |
NUHGUBQPLSCLGP-CKROWEISSA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(S2)C(=O)N3CC(C3)C4=NC5=CC=CC=C5S4)OCCCCO[C@@H]6C[C@H](NC6)C(=O)NC7=CC=C(S7)C(=O)N8CC(C8)C9=NC1=CC=CC=C1S9 |
正規SMILES |
C1C(CNC1C(=O)NC2=CC=C(S2)C(=O)N3CC(C3)C4=NC5=CC=CC=C5S4)OCCCCOC6CC(NC6)C(=O)NC7=CC=C(S7)C(=O)N8CC(C8)C9=NC1=CC=CC=C1S9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


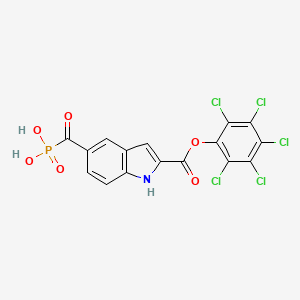

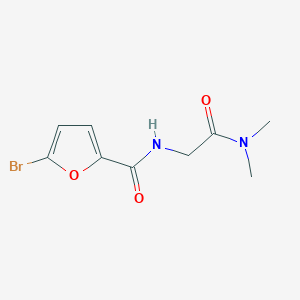

![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)
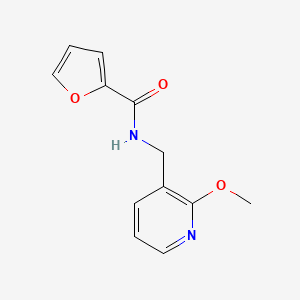
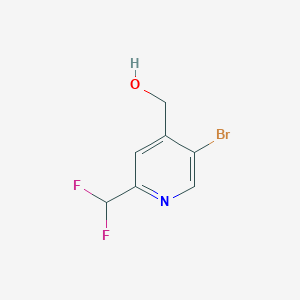
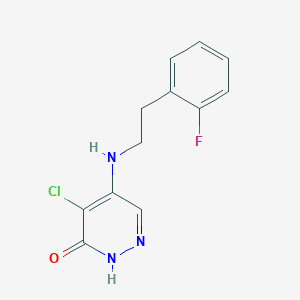
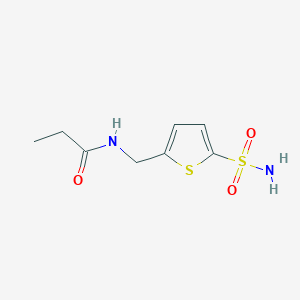
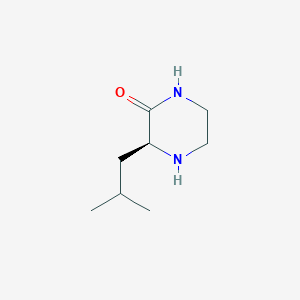
![1-Acetyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14916492.png)
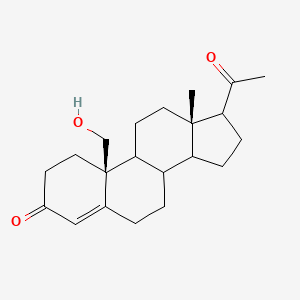

![7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14916507.png)
